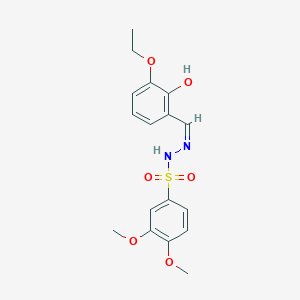![molecular formula C20H23FN2O2 B6062377 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, it has also been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning that it inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other psychoactive drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and motivation. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, it also has several limitations. It is a psychoactive drug, which means that it can affect behavior and cognition in animal models, making it difficult to isolate the effects of the drug on specific biological processes. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on cognitive function and memory in animal models and humans. Additionally, further studies are needed to determine its mechanism of action and to develop more selective SNDRI compounds that can be used as research tools.
合成法
The synthesis of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-7,9-10H,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIRZKJQQQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethyl-5-{[2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B6062300.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6062306.png)

![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6062356.png)


hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)